2-Aza-1,N6-etheno-adenosine triphosphate is a modified nucleotide analog of adenosine triphosphate, featuring a unique structure that includes an ethylene bridge and an azole group. This compound is notable for its potential applications in biochemical research, particularly in studying enzyme mechanisms and cellular processes involving adenosine triphosphate. It is classified as a nucleotide analog, which are compounds that mimic the structure of nucleotides but possess altered properties that can influence biological activity.
The compound has been synthesized and characterized in various studies, which highlight its biochemical relevance. The classification of 2-aza-1,N6-etheno-adenosine triphosphate falls under the category of nucleotide analogs, specifically designed to probe the functions of adenosine triphosphate in biological systems. Its synthesis typically involves modifications to existing nucleotide structures to enhance their fluorescent properties or alter their reactivity in biological assays.
The synthesis of 2-aza-1,N6-etheno-adenosine triphosphate generally follows a multi-step chemical process. One common method involves treating 1,N6-etheno-adenosine with alkali, followed by nitrosation to introduce the azole group. This process has been elucidated through studies that track the formation mechanisms using isotopically labeled precursors.
The synthesis can be detailed as follows:
The molecular structure of 2-aza-1,N6-etheno-adenosine triphosphate features:
Key structural data include:
2-Aza-1,N6-etheno-adenosine triphosphate participates in various biochemical reactions, particularly those involving enzyme catalysis where it acts as a substrate or inhibitor.
For example, it has been shown to inhibit specific enzymes such as polyadenylate polymerase, affecting nucleic acid synthesis pathways. The kinetic mechanisms of these reactions often involve changes in fluorescence upon binding to target proteins, providing insights into enzyme dynamics.
The mechanism of action for 2-aza-1,N6-etheno-adenosine triphosphate typically involves its incorporation into nucleic acid structures or its interaction with proteins that recognize adenosine triphosphate.
Studies have shown that upon binding to myosin, for instance, there are significant changes in fluorescence that correlate with conformational changes in myosin-actin interactions, indicating its utility in studying muscle contraction mechanisms.
2-Aza-1,N6-etheno-adenosine triphosphate is characterized by:
The compound is reactive under physiological conditions, participating in phosphorylation reactions and serving as a competitive inhibitor for various ATP-dependent enzymes.
The applications of 2-Aza-1,N6-etheno-adenosine triphosphate are diverse:
2-Aza-1,N6-etheno-adenosine triphosphate (aza-ε-ATP) features a tricyclic heteroaromatic base system formed through structural modifications of native adenine. The core structure comprises:
The molecular formula is C11H15N6O13P3 (molecular weight: 532.19 g/mol) [4]. The formal IUPAC name is [[(2R,3S,4R,5R)-5-(3,5,7,8,9,12-hexazatricyclo[7.3.0.0²,⁶]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate [4]. The stereochemistry of the ribose moiety (2'R,3'S,4'R,5'R) is conserved, ensuring recognition by ATP-binding enzymes. The planar, rigidified base exhibits restricted rotation about the glycosidic bond, influencing macromolecular interactions.
Table 1: Structural Features of Aza-ε-ATP
Structural Element | Description | Biological Implication |
---|---|---|
Base System | 1,N6-etheno-2-aza-adenine | Enhanced fluorescence; Altered hydrogen bonding |
Sugar Moiety | β-D-ribofuranose | Maintains sugar recognition by kinases |
Phosphate Chain | 5'-triphosphate | Substrate for ATP-dependent enzymes |
Overall Charge | Highly anionic (pH 7) | Electrostatic interactions with Mg2+ in active sites |
Structurally, aza-ε-ATP diverges from ATP primarily in base modifications:
Functionally, aza-ε-ATP serves as a substrate for ATP-dependent enzymes but exhibits altered kinetics:
Table 2: Biochemical Behavior of Aza-ε-ATP vs. ATP
Property | Aza-ε-ATP | Native ATP |
---|---|---|
Binding Affinity to Cardiac Myosin | Moderate (kon = 1.7 × 105 M−1s−1) | High (kon > 106 M−1s−1) |
Hydrolysis Rate | Reduced (kcat = 0.04 s−1 for myosin) | Rapid (kcat > 100 s−1) |
Enzyme Adenylation Capacity | Effective (e.g., glutamine synthetase) | Native substrate |
Polymer Incorporation | Poor primer efficiency | Efficient incorporation |
The most distinctive feature of aza-ε-ATP is its environment-sensitive fluorescence, making it a powerful probe for enzymatic mechanisms:
Table 3: Fluorescence Properties of Aza-ε-ATP
State/Condition | Excitation (nm) | Emission (nm) | Intensity Enhancement |
---|---|---|---|
Unbound in solution | 305 | 410 | 1× (baseline) |
Bound to myosin | 410 | 460 | 8× |
Bound to glutamine synthetase | 360 | 450 | Quantifiable changes for substrate binding |
Aza-ε-ATP exhibits complex stability profiles influenced by pH, temperature, and biological matrices:
Table 4: Chemical and Metabolic Stability Profile
Parameter | Stability/Reactivity | Notes |
---|---|---|
Aqueous Stability (pH 7.4, 25°C) | Moderate (t1/2 > 6 hr) | Degrades via triphosphate hydrolysis |
Acid Sensitivity (pH < 2) | Low | Etheno bridge cleavage |
Thermal Stability (37°C) | High | Suitable for physiological assays |
Enzymatic Hydrolysis | High susceptibility | Substrate for ATPases and phosphatases |
Metabolic Inhibition | Selective DNA synthesis blockade | Tumor-specific thymidine incorporation inhibition |
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